5-(Pyrrolidin-3-yl)pyrimidine
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Overview
Description
5-(Pyrrolidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. For instance, the condensation of pyrimidine-5-carbaldehyde with pyrrolidine in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields and cost-effectiveness. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrrolidin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
5-(Pyrrolidin-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrimidine: The parent compound without the pyrrolidine substitution.
Pyrrolidin-2-one: Another pyrrolidine derivative with different biological activities.
Uniqueness: 5-(Pyrrolidin-3-yl)pyrimidine is unique due to its combined structural features of both pyrrolidine and pyrimidine rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-pyrrolidin-3-ylpyrimidine |
InChI |
InChI=1S/C8H11N3/c1-2-9-3-7(1)8-4-10-6-11-5-8/h4-7,9H,1-3H2 |
InChI Key |
FYXLWTLBUNGETM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CN=CN=C2 |
Origin of Product |
United States |
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